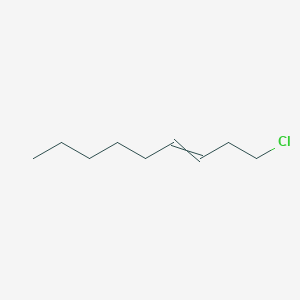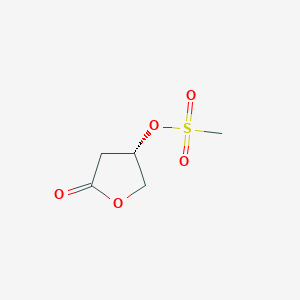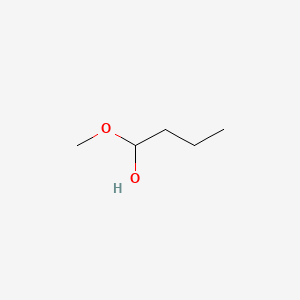
1-Chloronon-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloronon-3-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the third carbon of the nonene chain
準備方法
1-Chloronon-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of non-3-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate catalysts to enhance the reaction rate and selectivity.
化学反応の分析
1-Chloronon-3-ene undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted nonenes.
-
Addition Reactions: : The double bond in this compound can participate in addition reactions with various reagents. For example, hydrogenation in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, yielding 1-chlorononane.
-
Oxidation Reactions: : The double bond can also be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions typically produce diols or carbonyl compounds, depending on the reaction conditions.
-
Polymerization Reactions: : this compound can undergo polymerization to form poly(chlorononene) in the presence of suitable initiators and catalysts.
科学的研究の応用
1-Chloronon-3-ene has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
-
Biology: : In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on living organisms. It serves as a model compound to investigate the metabolic pathways and toxicity of similar compounds.
-
Medicine: : Although not widely used in medicine, derivatives of this compound may have potential applications as therapeutic agents. Research is ongoing to explore its bioactivity and potential medicinal properties.
-
Industry: : In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it a valuable monomer for creating materials with specific properties.
作用機序
The mechanism of action of 1-Chloronon-3-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.
In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect membrane integrity and enzyme activity.
類似化合物との比較
1-Chloronon-3-ene can be compared with other chlorinated alkenes such as 1-chlorooct-3-ene and 1-chlorodec-3-ene. These compounds share similar chemical properties but differ in their chain length and reactivity. The presence of the chlorine atom and the double bond in these compounds makes them useful intermediates in organic synthesis.
Similar Compounds
- 1-Chlorooct-3-ene
- 1-Chlorodec-3-ene
- 1-Bromohex-3-ene
- 1-Iododec-3-ene
Each of these compounds has unique properties that make them suitable for specific applications. For example, 1-chlorooct-3-ene may be preferred in reactions requiring shorter chain lengths, while 1-chlorodec-3-ene may be used when longer chains are needed.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes
特性
CAS番号 |
155088-61-2 |
|---|---|
分子式 |
C9H17Cl |
分子量 |
160.68 g/mol |
IUPAC名 |
1-chloronon-3-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3 |
InChIキー |
HSKYGZGSVZMMGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)



![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

